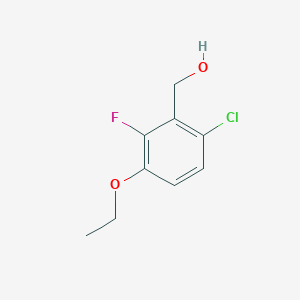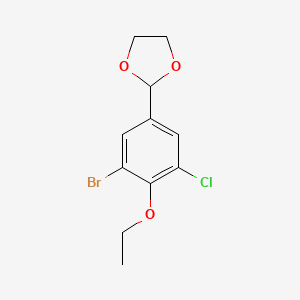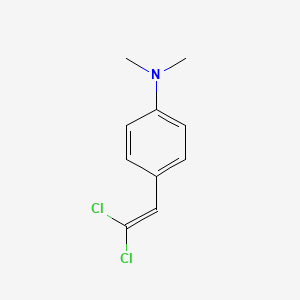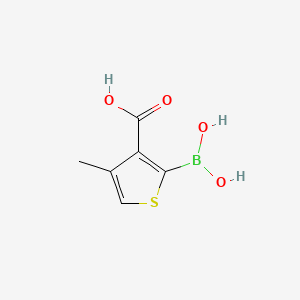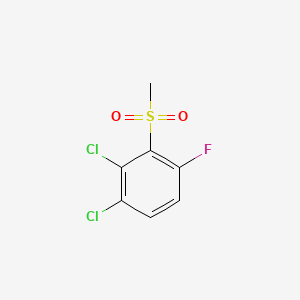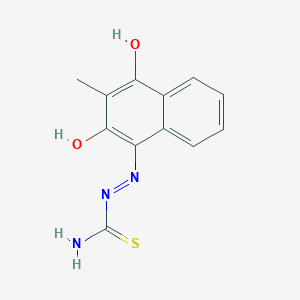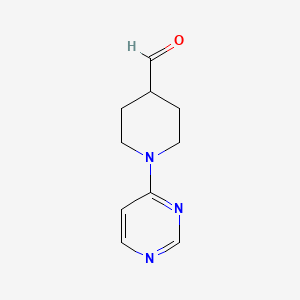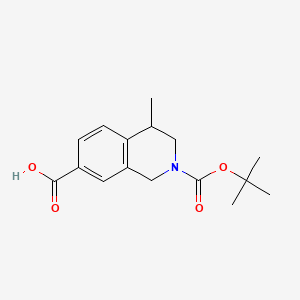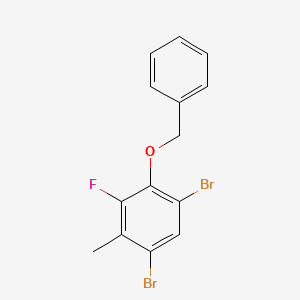
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene is an aromatic compound characterized by the presence of benzyl, bromine, fluorine, and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common route includes:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Benzyloxylation: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol (C6H5CH2OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: Hydrogen-substituted benzene derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and benzyloxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(Benzyloxy)-1,5-dibromo-4-methylbenzene: Lacks the fluorine atom, which can influence its chemical properties and interactions.
2-(Benzyloxy)-3-fluoro-4-methylbenzene:
Uniqueness
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene is unique due to the combination of bromine, fluorine, benzyloxy, and methyl substituents on the benzene ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H11Br2FO |
|---|---|
Molecular Weight |
374.04 g/mol |
IUPAC Name |
1,5-dibromo-3-fluoro-2-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11Br2FO/c1-9-11(15)7-12(16)14(13(9)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
BDHFZJPNIIVSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



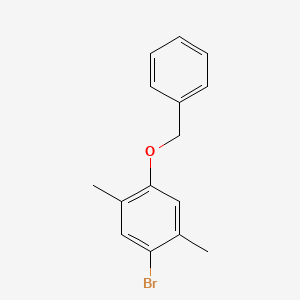
![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)

